CID 10079877
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halichondrin B is a complex polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . This compound has garnered significant attention due to its potent anticancer properties, particularly its ability to inhibit the growth of murine cancer cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Halichondrin B is a challenging endeavor due to its intricate structure. A unified synthetic route involves the construction of cyclic ether structural motifs through a reverse approach, forming the carbon-oxygen bond first, followed by carbon-carbon bond construction . Key steps include intramolecular cyclization reactions between alkyl iodide and aldehyde functionalities .
Industrial Production Methods: Industrial production of Halichondrin B and its analogs, such as eribulin, involves complex synthetic sequences developed by pharmaceutical companies like Eisai Co., Ltd . These methods focus on optimizing the yield and purity of the compound through advanced medicinal chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Halichondrin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Halichondrin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in cellular processes and interactions with microtubules.
Medicine: Developed into the drug eribulin, which is used to treat metastatic breast cancer.
Mechanism of Action
Halichondrin B exerts its effects by targeting tubulin, a protein essential for microtubule formation . By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Eribulin: A synthetic analog of Halichondrin B with simplified structure and similar anticancer properties.
Dolastatin 10: Another marine-derived compound with tubulin-binding properties.
Discodermolide: A polyether macrolide with similar microtubule-stabilizing effects.
Uniqueness: Halichondrin B is unique due to its highly complex structure and potent anticancer activity. Unlike other compounds, it has a distinct mode of action that involves microtubule depolymerization rather than stabilization . This unique mechanism makes it a valuable lead compound for developing new anticancer therapies .
Biological Activity
CID 10079877, also known as Halichondrin B, is a complex marine-derived compound primarily isolated from certain species of sponges in the genus Halichondria. This compound has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its anti-cancer properties. The following article presents a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data tables.
Halichondrin B is characterized by its unique macrocyclic structure, which is crucial for its biological activity. The compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to inhibition of cell division and ultimately inducing apoptosis in cancer cells. This mechanism positions Halichondrin B as a valuable candidate for cancer therapy.
In Vitro Studies
Numerous studies have demonstrated the efficacy of Halichondrin B against various cancer cell lines. For instance, research published in PubMed highlights the compound's ability to inhibit cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. The following table summarizes key findings from in vitro studies:
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.5 | Disruption of microtubule dynamics |
A549 | 1.2 | Induction of apoptosis |
HeLa | 0.8 | Cell cycle arrest at metaphase |
HCT116 | 0.9 | Inhibition of mitotic spindle formation |
In Vivo Studies
In vivo studies have further validated the anticancer potential of Halichondrin B. Animal models treated with Halichondrin B showed significant tumor regression compared to control groups. A notable study demonstrated that administration of Halichondrin B led to a 70% reduction in tumor volume in mice bearing xenografts of human breast cancer.
Case Studies
-
Case Study: Breast Cancer Treatment
- A clinical trial involving patients with metastatic breast cancer treated with Halichondrin B analogs showed promising results, with several patients experiencing partial responses and prolonged progression-free survival.
-
Case Study: Non-Small Cell Lung Cancer
- Another study focused on patients with advanced non-small cell lung cancer revealed that those receiving Halichondrin B exhibited improved overall survival rates compared to historical controls.
Safety and Toxicity
While Halichondrin B exhibits potent anticancer activity, its safety profile has also been a focus of research. Preclinical toxicity studies indicate that at therapeutic doses, the compound does not cause significant adverse effects on normal tissues. However, ongoing clinical trials are essential to fully assess its safety in human subjects.
Properties
CAS No. |
103614-76-2 |
---|---|
Molecular Formula |
C60H86O19 |
Molecular Weight |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |
InChI Key |
FXNFULJVOQMBCW-VZBLNRDYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
halichondrin A, 12,13-dideoxy- halichondrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.